molecular formula C6H11Cl2N3 B2454144 4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride CAS No. 1951444-56-6

4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride

Cat. No.: B2454144
CAS No.: 1951444-56-6
M. Wt: 196.08
InChI Key: PGQGHKQWPADFIS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-5-6(7-3-1)4-8-9-5;;/h4,7H,1-3H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQGHKQWPADFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)NC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under specific conditions . The reaction proceeds through a series of steps including cyclization and subsequent reduction to yield the desired product. The reaction conditions often involve the use of ethanol as a solvent and amorphous carbon-supported sulfonic acid as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of solid catalysts like amorphous carbon-supported sulfonic acid can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Development

4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

  • Neurological Disorders : Research indicates that this compound may exhibit neuroprotective properties. It is being studied for its ability to modulate neurotransmitter systems and potentially treat conditions such as depression and anxiety.
  • Metabolic Disorders : Its interactions with receptors involved in glucose metabolism suggest potential applications in treating diabetes and obesity.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : It may induce apoptosis in cancer cells through mitochondrial pathways. The compound's ability to inhibit specific kinases involved in cancer progression has been documented.
  • Case Study : A study demonstrated that this compound effectively inhibited the growth of A549 lung cancer cells with an IC50 value of 12.5 µM.
CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)12.5

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

  • Research Findings : Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties:

  • Case Study : In vitro tests showed effective inhibition against both Gram-positive and Gram-negative bacteria.
PathogenInhibition TypeReference
Staphylococcus aureusEffective Inhibition
Escherichia coliModerate Inhibition

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound in the synthesis of diverse pharmacologically active molecules .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C7H7Cl2N3
  • Molecular Weight : 196.08 g/mol
  • Appearance : White to yellow solid
  • PubChem CID : 124219615

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its derivatives have shown promising results in several biological assays.

  • Anticancer Activity : Some derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazolo structure enhance its efficacy as a photosensitizer in photodynamic therapy (PDT) against melanoma cells .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Activity : Certain analogs have displayed antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Studies

A notable study investigated the photodynamic therapy potential of chlorin derivatives fused with the tetrahydropyrazolo structure. The lead compound exhibited an IC50 value of 31 nM against A375 melanoma cells and demonstrated significant apoptosis and necrosis induction in treated cells .

CompoundCell LineIC50 (nM)
Lead ChlorinA375 (Melanoma)31
Diester DerivativeOE19 (Esophageal)63
Hydroxymethyl-ChlorinHT1376 (Bladder)73

Neuroprotective Studies

In a study focusing on neuroprotection, derivatives of tetrahydropyrazolo compounds were shown to reduce neuronal cell death in models of oxidative stress. These findings suggest a mechanism involving the inhibition of reactive oxygen species (ROS) generation and enhancement of cellular antioxidant defenses .

Antimicrobial Studies

Research has also highlighted the antimicrobial activity of certain tetrahydropyrazolo derivatives against Gram-positive and Gram-negative bacteria. These studies indicate that structural modifications can significantly enhance antimicrobial potency, making these compounds candidates for further development in antibiotic therapies .

Q & A

Q. What are the standard synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine dihydrochloride?

The compound is typically synthesized via cyclization of pyrazole and dihydropyridine derivatives. A common method involves reacting a substituted pyrazole (e.g., 3-bromo-1H-pyrazole) with 1,4-dihydropyridine under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or THF. Post-synthesis, the dihydrochloride salt is formed via acidification with HCl. Reaction optimization includes temperature control (60–80°C) and inert atmosphere to prevent oxidation .

Q. How can researchers purify and characterize this compound?

Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Characterization requires NMR (¹H/¹³C), LC-MS for molecular weight confirmation, and elemental analysis. For dihydrochloride salts, chloride ion quantification via titration or ion chromatography is critical. X-ray crystallography may resolve structural ambiguities in polymorphic forms .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC/LC-MS : To monitor degradation products under stress conditions (e.g., heat, light).
  • TGA/DSC : For thermal stability analysis (decomposition points >200°C observed in related analogs).
  • Karl Fischer titration : To quantify hygroscopicity, as dihydrochloride salts may absorb moisture .

Q. What are the solubility properties of this compound in common solvents?

The dihydrochloride form is highly soluble in polar solvents (water, DMSO, methanol) but poorly soluble in non-polar solvents (hexane, ethyl acetate). Solubility in water at 25°C is ~50 mg/mL, influenced by pH adjustments. For biological assays, DMSO stock solutions (10–50 mM) are standard .

Q. What safety precautions are essential during handling?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release. Waste must be neutralized before disposal. Acute toxicity data (LD₅₀ >500 mg/kg in rodents) suggest moderate hazard, but chronic effects are unstudied .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Substituents at the 3-position (e.g., Br, Cl, CF₃) enhance binding affinity to targets like kinases or GPCRs. Bromine increases lipophilicity (logP +0.5 vs. H), improving membrane permeability. For example, 3-bromo analogs show 10-fold higher inhibition of HIV integrase compared to unsubstituted derivatives. SAR studies recommend prioritizing electron-withdrawing groups for enzymatic targets .

Q. What strategies stabilize the tetrahydropyrazolo core under oxidative conditions?

Degradation studies reveal susceptibility at the 4,5-dihydro position. Stabilization methods include:

  • Chelation : Adding EDTA to buffer solutions to sequester metal ions.
  • Antioxidants : Ascorbic acid (0.1% w/v) in aqueous formulations.
  • Lyophilization : For long-term storage, reducing hydrolytic degradation .

Q. How does this compound interact with Toll-like receptor (TLR) pathways?

Derivatives act as TLR7-9 antagonists, suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lupus models. Docking studies suggest binding to TLR9’s CpG DNA recognition site via hydrogen bonding with the pyrazolo nitrogen and hydrophobic interactions with the tetrahydropyridine ring .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation steps:

  • Dose-response curves : Use ≥10 concentrations to calculate accurate IC₅₀ values.
  • Counter-screening : Test against related targets (e.g., kinase panels) to rule off-target effects.
  • Structural validation : Confirm batch consistency via NMR to exclude impurities .

Q. What is the significance of LC-MS retention time variability in quality control?

Retention time shifts (e.g., 1.25 min vs. 1.30 min) may indicate:

  • Ionization suppression : Due to buffer salts or matrix effects. Use internal standards (e.g., deuterated analogs).
  • Degradation : Hydrolysis products eluting earlier. Monitor for split peaks or tailing .

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